2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H18N4O2
- Molecular Weight: 286.33 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas. The following sections detail specific activities and findings.
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain derivatives demonstrate moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Compound | Activity | Tested Strains |
---|---|---|
2-(4-ethylpiperazin-1-yl)-9-methyl | Moderate | S. aureus, E. coli |
Benzo[4',5']imidazo derivatives | Moderate | Shigella flexneri, S. aureus |
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Studies have demonstrated that it inhibits cell proliferation in cancer cell lines, suggesting a role in cancer therapy. Molecular docking studies have indicated that the compound may interact with key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .
Key Findings:
- Mechanism: Inhibition of DHFR leads to reduced synthesis of nucleotides necessary for DNA replication.
- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer).
Antidepressant and Anxiolytic Effects
Recent investigations have highlighted the potential anxiolytic and antidepressant effects of related compounds. For example, derivatives have shown significant activity in animal models through modulation of serotonergic pathways .
Study | Dose | Effect |
---|---|---|
LQFM192 | 54 μmol/kg | Anxiolytic |
LQFM192 | 162 μmol/kg | Antidepressant-like |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition: The compound inhibits enzymes such as DHFR, which is crucial for nucleotide synthesis.
- Serotonergic Modulation: It may enhance serotonin levels by inhibiting monoamine oxidase (MAO), thereby contributing to its antidepressant effects.
- Antibacterial Action: The presence of functional groups allows interaction with bacterial cell wall components.
Case Study 1: Anticancer Activity
In a study focused on pyrido[1,2-a]pyrimidine derivatives, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of the compound against standard antibiotics. The results showed that while it exhibited moderate activity, it was less effective than traditional antibiotics like penicillin.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-3-18-7-9-19(10-8-18)15-13(11-21)16(22)20-6-4-5-12(2)14(20)17-15/h4-6,11H,3,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMJFXRZLYUYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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